Welcome to the BenchChem Online Store!
molecular formula C17H17NO2 B166133 Methyl 2-benzylisoindoline-4-carboxylate CAS No. 127168-92-7

Methyl 2-benzylisoindoline-4-carboxylate

Cat. No. B166133
M. Wt: 267.32 g/mol
InChI Key: KYPYECPVZOQQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05026856

Procedure details

48 1 g of 2-benzyl-4-methoxycarbonylisoindoline prepared in Reference Example 14-(3) was added to a solution of 16 g of sodium hydroxide in 160 ml of water and the mixture was heated under reflux for 3 hours. After removing insoluble materials by filtration, the filtrate was adjusted to pH 5 with 6 N hydrochloric acid. The resulting crystals were collected by filtration, and was washed with water, cold ethanol, ether, and then chloroform to give 35.0 g of 2-benzylisoindoline-4-carboxylic acid.
[Compound]
Name
48
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][C:14]=2[C:17]([O:19]C)=[O:18])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>O>[CH2:1]([N:8]1[CH2:16][C:15]2[C:14]([C:17]([OH:19])=[O:18])=[CH:13][CH:12]=[CH:11][C:10]=2[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
48
Quantity
1 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=CC=CC(=C2C1)C(=O)OC
Step Three
Name
Quantity
16 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After removing insoluble materials
FILTRATION
Type
FILTRATION
Details
by filtration
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
WASH
Type
WASH
Details
was washed with water, cold ethanol, ether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC=2C=CC=C(C2C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.